2-Chloro-3-methylcyclopropane-1-carbaldehyde

Description

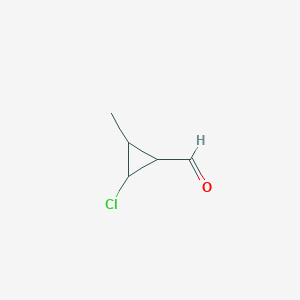

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-methylcyclopropane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO/c1-3-4(2-7)5(3)6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCBRMWQXDQUHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C1Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methylcyclopropane-1-carbaldehyde typically involves the cyclopropanation of suitable precursors One common method is the reaction of 2-chloro-3-methylcyclopropane with a formylating agent under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methylcyclopropane-1-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to substitute the chloro group.

Major Products Formed

Oxidation: 2-Chloro-3-methylcyclopropane-1-carboxylic acid.

Reduction: 2-Chloro-3-methylcyclopropane-1-methanol.

Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-methylcyclopropane-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methylcyclopropane-1-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The chloro group can participate in substitution reactions, altering the compound’s properties and interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Cyclopropyl-3-methylcyclopropane-1-carbaldehyde

- Molecular Formula : C₈H₁₀O (vs. C₅H₇ClO for the target compound).

- Structural Differences: The chlorine substituent in 2-Chloro-3-methylcyclopropane-1-carbaldehyde is replaced by a cyclopropyl group.

- Purity : 95% (similar to the target compound) .

- Applications : Cyclopropyl groups are often used to modulate metabolic stability in pharmaceuticals, whereas chlorine atoms may enhance electrophilicity or halogen bonding .

1-Chloro-2-methyl-2-propanol (CAS: 558-42-9)

- Molecular Formula : C₄H₇ClO (vs. C₅H₇ClO).

- Functional Group Differences : A primary alcohol (-OH) replaces the aldehyde (-CHO) group. This results in higher polarity and hydrogen-bonding capacity.

1,2,3-Trichloropropane (CAS: 96-18-4)

- Molecular Formula : C₃H₅Cl₃ (vs. C₅H₇ClO).

- Structural Differences : A linear propane backbone with three chlorine atoms, lacking the cyclopropane ring and aldehyde group.

- Toxicity: Classified as a carcinogen (NTP), highlighting that chlorination position and degree critically influence toxicity—a factor requiring evaluation for this compound .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity | CCS [M+H]⁺ (Ų) | CAS Number |

|---|---|---|---|---|---|---|

| This compound | C₅H₇ClO | 118.57 | Cl, CH₃, CHO | ≥95% | 117.1 | 139387-00-1 |

| 2-Cyclopropyl-3-methylcyclopropane-1-carbaldehyde | C₈H₁₀O | 122.16 | Cyclopropyl, CH₃, CHO | 95% | N/A | Not available |

| 1-Chloro-2-methyl-2-propanol | C₄H₇ClO | 106.55 | Cl, CH₃, OH | 100% | N/A | 558-42-9 |

| 1,2,3-Trichloropropane | C₃H₅Cl₃ | 147.43 | Cl, Cl, Cl | N/A | N/A | 96-18-4 |

Key Research Findings

Substituent Effects: The chlorine atom in this compound likely enhances electrophilicity at the aldehyde group compared to non-halogenated analogs, making it more reactive in nucleophilic additions .

Collision Cross-Section : The predicted CCS values suggest that the compound’s adducts exhibit lower mobility in mass spectrometry compared to bulkier analogs, aiding in analytical identification .

Biological Activity

2-Chloro-3-methylcyclopropane-1-carbaldehyde is an organic compound notable for its unique structural features, including a cyclopropane ring with a chloro substituent and an aldehyde functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is CHClO. Its structure can be described as follows:

- Cyclopropane Ring : A three-membered carbon ring.

- Chloro Group : A chlorine atom attached to the second carbon of the cyclopropane.

- Methyl Group : A methyl group attached to the third carbon.

- Aldehyde Functional Group : An aldehyde group (-CHO) at the first carbon.

This unique arrangement contributes to its reactivity and biological activity, particularly through the formation of covalent bonds with nucleophilic sites on biomolecules.

The biological activity of this compound is primarily attributed to its mechanism of action involving:

- Covalent Bond Formation : The aldehyde group can react with nucleophiles, such as amines and thiols, leading to the formation of stable adducts. This reactivity may influence various biological pathways.

- Substitution Reactions : The presence of the chloro group allows for potential substitution reactions that can modify the compound's interactions with biological targets.

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. Further investigations are needed to quantify this effect and elucidate mechanisms.

- Potential as a Building Block in Drug Synthesis : Due to its unique structure, it serves as a versatile intermediate in the synthesis of more complex pharmaceutical compounds. Its ability to form covalent bonds makes it a candidate for developing inhibitors targeting specific enzymes or receptors.

- Insecticidal Activity : Similar compounds have shown insecticidal properties, suggesting that this compound could also be explored for agricultural applications against pests .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented in the table below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chlorocyclopropane-1-carbaldehyde | Cyclopropane structure; lacks methyl | Limited data available |

| 3-Methylcyclopropane-1-carbaldehyde | Methyl group present; no chloro substituent | Potentially similar reactivity |

| 2-Bromo-3-methylcyclopropane-1-carbaldehyde | Bromine instead of chlorine at C2 | Possible increased biological activity |

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound. For instance:

- Synthesis Methods : Various synthetic routes have been developed, including cyclopropanation reactions that yield high purity and yield of the compound.

- Biological Evaluation : Investigations into its interactions with biological molecules have highlighted its potential as a lead compound for further drug development. Studies suggest that modifications to its structure could enhance its biological activity and selectivity against specific targets .

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-3-methylcyclopropane-1-carbaldehyde, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves cyclopropanation of α,β-unsaturated aldehydes or derivatization of pre-formed cyclopropane scaffolds. For example:

- Cyclopropanation : Use [2+1] strategies with dichlorocarbene addition to allyl aldehydes. Optimize temperature (-20°C to 40°C) and catalysts (e.g., phase-transfer agents) to minimize side reactions .

- Chlorination : Post-functionalization via radical chlorination or electrophilic substitution, ensuring the aldehyde group is protected (e.g., acetal formation) to avoid oxidation .

- Yield Optimization : Monitor reaction progress via TLC or GC-MS. Adjust stoichiometry (e.g., excess chlorinating agent) and solvent polarity (e.g., DCM vs. THF) to enhance selectivity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for its stereoelectronic effects?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.5–10.5 ppm. Cyclopropane ring protons show complex splitting due to ring strain and coupling with adjacent substituents. Chlorine’s electronegativity deshields neighboring protons .

- ¹³C NMR : The aldehyde carbon resonates at δ 190–200 ppm. Cyclopropane carbons exhibit upfield shifts (δ 15–25 ppm) due to ring strain .

- IR Spectroscopy : A strong C=O stretch at ~1700 cm⁻¹ confirms the aldehyde. C-Cl stretches appear at 550–750 cm⁻¹ .

- X-ray Crystallography : For absolute configuration determination, use SHELX (e.g., SHELXL for refinement) to resolve high-resolution structures, especially if stereoisomers are present .

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions and experimental data regarding the reactivity of this compound?

- Methodological Answer :

- DFT Studies : Compare computed reaction pathways (e.g., nucleophilic attack at the aldehyde vs. cyclopropane ring opening) with experimental kinetic data. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to account for chlorine’s polarizability .

- Isotopic Labeling : Use ¹³C-labeled aldehyde groups to track reaction intermediates via NMR or mass spectrometry .

- Controlled Experiments : Systematically vary substituents (e.g., methyl vs. trifluoromethyl) to isolate electronic vs. steric effects .

Q. What experimental strategies are recommended for investigating the cyclopropane ring strain effects on the aldehyde's chemical behavior in nucleophilic addition reactions?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates with non-cyclopropane analogs (e.g., linear aldehydes) under identical conditions. Use stopped-flow techniques for fast reactions .

- Ring-Opening Probes : Introduce nucleophiles (e.g., Grignard reagents) to test if ring strain facilitates ring opening. Monitor via ¹H NMR for intermediate cyclopropane adducts .

- Thermodynamic Analysis : Measure ΔH‡ via calorimetry to quantify strain energy contributions to reactivity .

Q. How should researchers design crystallization experiments to overcome challenges in obtaining high-quality X-ray diffraction data for this compound?

- Methodological Answer :

- Solvent Selection : Use mixed solvents (e.g., hexane/ethyl acetate) to slow crystallization and improve crystal lattice formation .

- Temperature Control : Crystallize at 4°C to reduce thermal motion and enhance diffraction quality.

- Data Refinement : Employ SHELXL for high-resolution refinement, particularly for resolving disorder in the cyclopropane ring or chlorine positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.